Lipophilicity (XLogP3) Differentiation Versus Des‑Chloro and Reverse‑Substitution Analogs
The target compound exhibits an XLogP3 of 4.7 [1], placing it in a distinctly more lipophilic window compared to the non‑chlorinated phenyl analog (2-chlorophenyl)(pyridin-3-yl)methanone (XLogP3 ≈ 3.0) [2] and the reverse‑substitution analog (2,6‑dichlorophenyl)(pyridin-3-yl)methanone (XLogP3 ≈ 3.5) [3]. This ~1.2–1.7 log‑unit increase reflects the additive effect of the three chlorine atoms and directly influences membrane permeability and pharmacokinetic partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | (2-Chlorophenyl)(pyridin-3-yl)methanone: XLogP3 ≈ 3.0; (2,6-Dichlorophenyl)(pyridin-3-yl)methanone: XLogP3 ≈ 3.5 |
| Quantified Difference | ΔXLogP3 = +1.7 vs. (2-chlorophenyl)(pyridin-3-yl)methanone; ΔXLogP3 = +1.2 vs. (2,6-dichlorophenyl)(pyridin-3-yl)methanone |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood–brain barrier penetration when the compound is used as a building block for CNS‑targeted libraries, making it a preferred intermediate for programs requiring logD > 4 scaffolds.
- [1] PubChem CID 59834406, XLogP3=4.7. View Source
- [2] PubChem CID 11201558, (2-Chlorophenyl)(pyridin-3-yl)methanone, XLogP3=3.0. View Source
- [3] PubChem CID 58602837, (2,6-Dichlorophenyl)(pyridin-3-yl)methanone, XLogP3=3.5. View Source
